molecular formula C19H24O2 B13785231 Naphthalen-1-YL nonanoate CAS No. 28749-26-0

Naphthalen-1-YL nonanoate

Cat. No.: B13785231
CAS No.: 28749-26-0
M. Wt: 284.4 g/mol
InChI Key: OFXVKKCNGCDUQP-UHFFFAOYSA-N
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Description

A-Naphthyl Nonanoate: is an organic compound with the molecular formula C26H29NO3 and a molecular weight of 403.51 g/mol . It is a derivative of naphthol, specifically synthesized by esterifying naphthol with nonanoic acid. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: A-Naphthyl Nonanoate can be synthesized through the esterification of naphthol with nonanoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the production of A-Naphthyl Nonanoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of microwave irradiation has also been explored to enhance reaction rates and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: A-Naphthyl Nonanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or ferric chloride (FeCl3).

Major Products Formed:

    Oxidation: Naphthoquinones

    Reduction: Alcohol derivatives

    Substitution: Various substituted naphthyl derivatives

Mechanism of Action

The mechanism of action of A-Naphthyl Nonanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, depending on its structure and functional groups. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions . The exact molecular targets and pathways can vary based on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: A-Naphthyl Nonanoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Properties

CAS No.

28749-26-0

Molecular Formula

C19H24O2

Molecular Weight

284.4 g/mol

IUPAC Name

naphthalen-1-yl nonanoate

InChI

InChI=1S/C19H24O2/c1-2-3-4-5-6-7-15-19(20)21-18-14-10-12-16-11-8-9-13-17(16)18/h8-14H,2-7,15H2,1H3

InChI Key

OFXVKKCNGCDUQP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)OC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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